Butyl ethylcarbamate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

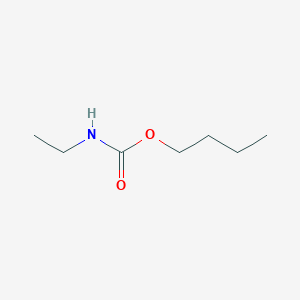

Structure

3D Structure

Properties

CAS No. |

16246-07-4 |

|---|---|

Molecular Formula |

C7H15NO2 |

Molecular Weight |

145.20 g/mol |

IUPAC Name |

butyl N-ethylcarbamate |

InChI |

InChI=1S/C7H15NO2/c1-3-5-6-10-7(9)8-4-2/h3-6H2,1-2H3,(H,8,9) |

InChI Key |

USIYRFTZKYKHBI-UHFFFAOYSA-N |

Canonical SMILES |

CCCCOC(=O)NCC |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Butyl Ethylcarbamate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, reactivity, and biological activity of butyl ethylcarbamate. The information is intended to support research, development, and application of this compound in various scientific fields, including drug discovery and development.

Chemical and Physical Properties

This compound, also known as ethyl N-butylcarbamate, is an organic compound belonging to the carbamate class. Its fundamental properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₇H₁₅NO₂ | [1] |

| Molecular Weight | 145.20 g/mol | [1] |

| Appearance | Colorless to light yellow liquid | [2] |

| Odor | Special and spicy | [2] |

| Melting Point | -28 °C to -22 °C | [2][3] |

| Boiling Point | 203 °C to 212 °C | [2][3] |

| Density | Approximately 0.901 to 0.943 g/cm³ | [2][3] |

| Solubility | Soluble in alcohol, ether, and ketone solvents; almost insoluble in water. | [2] |

| Refractive Index | 1.428 | [3] |

| LogP | 1.6 | [1] |

Synthesis of this compound

The synthesis of this compound can be achieved through several routes. Two common methods are the reaction of n-butylamine with ethyl chloroformate and the reaction of butyl isocyanate with ethanol.

Synthesis from n-Butylamine and Ethyl Chloroformate

This method involves the nucleophilic acyl substitution of ethyl chloroformate with n-butylamine. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

A detailed experimental protocol for a similar compound, ethyl n-methylcarbamate, provides a strong template for the synthesis of this compound[2]. The following is an adapted protocol:

-

Reaction Setup: In a 2-liter flask equipped with a mechanical stirrer and cooled with an ice-salt mixture, place 300 mL of diethyl ether and an equimolar amount of n-butylamine to the ethyl chloroformate to be used.

-

Reagent Addition: Cool the stirred mixture to 5°C. Add 2 moles of ethyl chloroformate dropwise, ensuring the temperature does not exceed 5°C. Concurrently, gradually add a cold solution of 2 moles of sodium hydroxide in 120 mL of water at a rate that the final portions of both the ethyl chloroformate and sodium hydroxide solution are added simultaneously. Maintain vigorous stirring throughout the addition.

-

Work-up: After the addition is complete, allow the mixture to stand for 15 minutes. Separate the ether layer, and extract the aqueous layer with 100 mL of diethyl ether.

-

Drying and Purification: Combine the ether layers and dry them by shaking with anhydrous potassium carbonate. Distill off the ether. The remaining residue is then distilled under reduced pressure to yield pure this compound.

Caption: Synthesis workflow for this compound.

Spectroscopic Data

The structural elucidation of this compound is confirmed through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Predicted):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~4.1 | Quartet | 2H | -O-CH₂ -CH₃ |

| ~3.1 | Triplet | 2H | -NH-CH₂ -CH₂CH₂CH₃ |

| ~1.5 | Sextet | 2H | -NH-CH₂-CH₂ -CH₂CH₃ |

| ~1.3 | Sextet | 2H | -NH-CH₂CH₂-CH₂ -CH₃ |

| ~1.2 | Triplet | 3H | -O-CH₂-CH₃ |

| ~0.9 | Triplet | 3H | -NH-CH₂CH₂CH₂-CH₃ |

¹³C NMR (Predicted):

| Chemical Shift (δ, ppm) | Assignment |

| ~157 | C =O |

| ~60 | -O-CH₂ -CH₃ |

| ~41 | -NH-CH₂ -CH₂CH₂CH₃ |

| ~32 | -NH-CH₂-CH₂ -CH₂CH₃ |

| ~20 | -NH-CH₂CH₂-CH₂ -CH₃ |

| ~15 | -O-CH₂-CH₃ |

| ~14 | -NH-CH₂CH₂CH₂-CH₃ |

Infrared (IR) Spectroscopy

The IR spectrum of this compound would exhibit characteristic absorption bands for its functional groups.

| Wavenumber (cm⁻¹) | Vibration |

| ~3300 | N-H stretch |

| ~2960-2850 | C-H stretch (aliphatic) |

| ~1700 | C=O stretch (carbonyl) |

| ~1540 | N-H bend |

| ~1250 | C-O stretch |

| ~1050 | C-N stretch |

Mass Spectrometry

The mass spectrum of this compound would show a molecular ion peak (M⁺) at m/z = 145. The fragmentation pattern would be consistent with the structure, with common losses corresponding to the alkyl and ethoxy groups.

Predicted Fragmentation Pattern:

| m/z | Fragment |

| 145 | [C₇H₁₅NO₂]⁺ (Molecular Ion) |

| 116 | [M - C₂H₅]⁺ |

| 102 | [M - C₃H₇]⁺ |

| 88 | [M - C₄H₉]⁺ |

| 74 | [M - OC₂H₅]⁺ |

| 58 | [C₃H₈N]⁺ |

| 44 | [C₂H₆N]⁺ |

Reactivity and Decomposition

Carbamates exhibit a range of chemical reactivities. The ester and amide functionalities allow for various transformations.

Hydrolysis

Under acidic or basic conditions, this compound can be hydrolyzed to butylamine, ethanol, and carbon dioxide. The reaction is generally slower than the hydrolysis of esters or amides.

Thermal Decomposition

The thermal decomposition of carbamates is a known method for generating isocyanates. When heated, this compound is expected to decompose into butyl isocyanate and ethanol. This reaction is often reversible and can be influenced by temperature, pressure, and the presence of catalysts. Further heating can lead to the formation of ureas and other secondary products.

Caption: Thermal decomposition of this compound.

Biological Activity and Toxicology

The biological activity of carbamates is of significant interest, particularly in the fields of pharmacology and toxicology. Many carbamates are known to act as cholinesterase inhibitors.

Cholinesterase Inhibition

N-alkylcarbamates can inhibit the enzyme acetylcholinesterase (AChE) by carbamylating the serine residue in the active site. This inhibition is typically reversible, unlike the irreversible inhibition caused by organophosphates. The inhibition of AChE leads to an accumulation of the neurotransmitter acetylcholine, which can have various physiological effects.

A common method to assess the inhibitory potential of a compound like this compound is the Ellman's assay.

-

Reagent Preparation: Prepare a phosphate buffer (pH 8.0), a solution of acetylthiocholine iodide (ATCI), a solution of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), and a solution of acetylcholinesterase. Prepare various concentrations of this compound in a suitable solvent (e.g., DMSO).

-

Assay Procedure: In a 96-well plate, add the phosphate buffer, DTNB solution, and the this compound solution (or solvent control). Add the acetylcholinesterase solution to initiate the pre-incubation. After a set pre-incubation time, add the ATCI solution to start the reaction.

-

Data Acquisition: Measure the absorbance at 412 nm at regular intervals using a microplate reader. The rate of the reaction is proportional to the AChE activity.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of this compound. Determine the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

Caption: Mechanism of cholinesterase inhibition.

Cytotoxicity and Genotoxicity

Studies on various ethyl carbamates have indicated potential for cytotoxicity and genotoxicity. For instance, ethyl carbamate itself is a known carcinogen. Research on other substituted ethyl carbamates has shown that they can induce genotoxic damage in rats and cause alterations in the human lymphocyte cell cycle[3]. While specific data for this compound is limited, it is reasonable to assume that it may exhibit similar toxicological properties, warranting careful handling and further investigation.

Applications

This compound can be used as an intermediate in organic synthesis. Due to its structural similarity to other biologically active carbamates, it may be investigated for applications in drug development, for example, as a lead compound for the design of novel cholinesterase inhibitors or other therapeutic agents. The carbamate group is a common structural motif in many approved drugs.

Conclusion

This technical guide has summarized the key chemical properties of this compound. While a foundational set of data is available, further research is needed to fully characterize its spectroscopic properties, detailed reactivity, and, most importantly, its specific biological and toxicological profile. The provided experimental protocols and predicted data serve as a valuable resource for researchers and drug development professionals working with this and related carbamate compounds.

References

An In-depth Technical Guide to Butyl Ethylcarbamate

This technical guide provides a comprehensive overview of butyl ethylcarbamate, a carbamate ester with applications in research and as an intermediate in organic synthesis. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, synthesis, characterization, and biological significance.

Core Molecular Information

This compound, also known as ethyl N-butylcarbamate, is an organic compound with the molecular formula C7H15NO2.[1]

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in the table below for easy reference and comparison.

| Property | Value | Source |

| Molecular Formula | C7H15NO2 | [1] |

| Molecular Weight | 145.20 g/mol | |

| Appearance | Colorless to light yellow liquid | [1] |

| Odor | Special and spicy | [1] |

| Density | ~0.901 g/cm³ | [1] |

| Melting Point | ~ -28 °C | [1] |

| Boiling Point | ~ 208-212 °C | [1] |

| Solubility | Soluble in alcohol, ether, and ketone solvents; almost insoluble in water. | [1] |

Experimental Protocols

This section provides detailed methodologies for the synthesis and characterization of this compound.

Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of n-butyl alcohol with urea.[2]

Materials:

-

n-Butyl alcohol (13.1 moles, 970 g)

-

Urea (3 moles, 180 g)

-

Ligroin (b.p. 60-90°C)

Procedure:

-

In a 2-liter round-bottomed flask equipped with a reflux condenser, warm 970 g of n-butyl alcohol.

-

Gradually add 180 g of urea to the warm alcohol with shaking, ensuring the urea dissolves without melting and forming a separate layer. The final portions of urea may require boiling the liquid for complete dissolution.

-

Reflux the resulting solution for thirty hours. During this time, ammonia will be evolved and escape from the top of the condenser.

-

After refluxing, remove the condenser and distill the liquid through an efficient column until the temperature of the liquid reaches 150°C. The distillate, consisting of butyl alcohol and ammonia, can be reused in subsequent syntheses.

-

The residue remaining in the flask is then distilled under reduced pressure. Collect the fraction boiling at 108-109°C/14 mm. This fraction is pure this compound, which solidifies on cooling and has a melting point of 53-54°C.

-

The solid material remaining in the distillation flask after the initial distillation is primarily cyanuric acid. This can be purified by boiling with ligroin, filtering, and washing the undissolved solid with warm ligroin.

Characterization of this compound

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

GC-MS is a suitable technique for the analysis of this compound. The following is a general protocol that can be adapted for specific instrumentation.

Sample Preparation:

-

Dissolve a known amount of this compound in a suitable solvent, such as dichloromethane or diethyl ether.[3]

-

If analyzing from a complex matrix, a liquid-liquid extraction or solid-phase extraction (SPE) may be necessary to isolate the analyte.[3]

-

An internal standard, such as a deuterated analog (e.g., ethyl carbamate-d5), can be added to improve quantitative accuracy.[3]

Instrumentation and Parameters (based on typical carbamate analysis):

-

Gas Chromatograph: Equipped with a capillary column suitable for polar compounds (e.g., Carbowax or DB-5ms).

-

Injector: Splitless mode is often used for trace analysis.

-

Oven Temperature Program: An initial temperature of around 40-60°C, ramped to a final temperature of 220-250°C.

-

Carrier Gas: Helium or hydrogen.

-

Mass Spectrometer: Operated in electron ionization (EI) mode.

-

Data Acquisition: Full scan mode for identification or selected ion monitoring (SIM) for enhanced sensitivity and quantification.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H and ¹³C NMR spectroscopy are essential for the structural elucidation of this compound.

Sample Preparation:

-

Dissolve the sample in a deuterated solvent, typically chloroform-d (CDCl₃).

-

Add a small amount of tetramethylsilane (TMS) as an internal standard.

Expected ¹H NMR Spectral Features (based on related compounds): [4]

-

A triplet corresponding to the methyl protons of the butyl group.

-

Multiplets for the methylene protons of the butyl group.

-

A triplet for the methylene protons adjacent to the nitrogen.

-

A quartet for the methylene protons of the ethyl group.

-

A triplet for the methyl protons of the ethyl group.

-

A broad singlet for the N-H proton.

Expected ¹³C NMR Spectral Features (based on related compounds): [4]

-

Signals for the carbons of the butyl and ethyl groups.

-

A signal for the carbonyl carbon of the carbamate group.

Signaling Pathways and Biological Activity

Carbamates are a well-known class of compounds that act as cholinesterase inhibitors.[5][6] This is a primary mechanism of their biological activity, particularly in their use as insecticides.[7][8]

Cholinesterase Inhibition

Acetylcholinesterase (AChE) is a critical enzyme in the nervous system responsible for the hydrolysis of the neurotransmitter acetylcholine. The inhibition of AChE leads to an accumulation of acetylcholine in the synaptic cleft, resulting in overstimulation of cholinergic receptors.[6]

The general mechanism of cholinesterase inhibition by carbamates is a reversible carbamoylation of the serine residue in the active site of the enzyme.[6][9] This process can be broken down into the following key steps:

-

Binding: The carbamate molecule binds to the active site of the cholinesterase enzyme.

-

Carbamoylation: The carbamate group is transferred to the hydroxyl group of a serine residue in the enzyme's active site, forming a carbamoylated enzyme. This step inactivates the enzyme.

-

Decarbamoylation: The carbamoylated enzyme is slowly hydrolyzed to regenerate the active enzyme. The rate of this decarbamoylation is significantly slower than the deacetylation that occurs with the natural substrate, acetylcholine, leading to a temporary but effective inhibition of the enzyme.[6]

Visualizations

Synthesis and Purification Workflow

Caption: Workflow for the synthesis and purification of this compound.

Cholinesterase Inhibition Signaling Pathway

References

- 1. chembk.com [chembk.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Improved sample preparation for GC-MS-SIM analysis of ethyl carbamate in wine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. rsc.org [rsc.org]

- 5. EXTOXNET TIBs - Cholinesterase Inhibition [extoxnet.orst.edu]

- 6. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Carbamate - Wikipedia [en.wikipedia.org]

- 8. dhss.delaware.gov [dhss.delaware.gov]

- 9. researchgate.net [researchgate.net]

Core Properties of Butyl Ethylcarbamate

An In-depth Technical Guide to Butyl Ethylcarbamate

This technical guide provides a comprehensive overview of this compound, detailing its molecular weight, chemical properties, synthesis, and analytical methodologies. It is intended for researchers, scientists, and professionals in drug development and related fields.

This compound, also known as ethyl N-butylcarbamate, is an organic compound with the chemical formula C7H15NO2[1]. Its fundamental properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Weight | 145.20 g/mol | [2] |

| Exact Mass | 145.110278721 Da | [2] |

| Molecular Formula | C7H15NO2 | [1][2] |

| Appearance | Colorless to light yellow liquid | [1] |

| Density | ~0.901 g/cm³ | [1] |

| Melting Point | Approximately -28 °C | [1] |

| Boiling Point | Approximately 208-212 °C | [1] |

| Solubility | Soluble in alcohol, ether, and ketone solvents; almost insoluble in water. | [1] |

| CAS Number | 591-62-8 | [2] |

Synthesis of this compound

The synthesis of this compound can be achieved through several routes. A common laboratory-scale preparation involves the reaction of ethyl formate with butylamine. A more general and environmentally friendly approach utilizes urea as a carbonyl source in the presence of a catalyst.

Experimental Protocol: Synthesis from Ethyl Formate and Butylamine

This method involves the direct reaction between an ester (ethyl formate) and an amine (butylamine).

Materials:

-

Ethyl formate

-

Butylamine

-

Heating apparatus

-

Distillation equipment

Procedure:

-

Mix equimolar amounts of ethyl formate and butylamine in a suitable reaction vessel.

-

Heat the mixture under controlled temperature and pressure to facilitate the reaction.[1]

-

After the reaction is complete, purify the resulting this compound by distillation.[1]

A logical diagram of this synthesis pathway is presented below.

Caption: General synthesis of this compound.

Experimental Protocol: Synthesis from Urea and Butanol

This method provides a more sustainable route for producing alkyl carbamates.

Materials:

-

Urea

-

n-Butanol

-

Silica gel supported catalyst (e.g., TiO2/SiO2)[3]

-

Autoclave

Procedure:

-

Introduce 20 mL of butanol, 1 g of urea, and 0.1 g of the catalyst into a 90 mL autoclave.[3]

-

Heat the autoclave to 170 °C for 4-6 hours.[3]

-

To improve the yield, the ammonia gas produced during the reaction can be released 2-3 times.[3]

-

After the reaction, cool the autoclave to room temperature for subsequent analysis and purification.[3]

Analytical Methodology: GC/MS Analysis

Gas chromatography-mass spectrometry (GC/MS) is a robust method for the determination and quantification of this compound. The following protocol is adapted from established methods for analyzing related carbamates in various matrices.[4][5][6]

Materials and Equipment:

-

Gas chromatograph coupled with a mass spectrometer (GC/MS)

-

Capillary column (e.g., DB-WAX)[5]

-

Dichloromethane (DCM) for extraction

-

Internal standards (e.g., isotopically labeled ethyl carbamate or n-butyl carbamate)[4]

-

Solid-Phase Extraction (SPE) cartridges (e.g., C18)[7]

Procedure:

-

Sample Preparation:

-

For liquid samples, dilute with water to a known concentration (e.g., 25% ethanol v/v for alcoholic beverages).[4]

-

Perform a liquid-liquid extraction with dichloromethane.[4]

-

For samples with significant matrix interference, an additional cleanup step using Solid-Phase Extraction (SPE) can be employed.[4][5]

-

-

GC/MS Analysis:

-

Inject the prepared sample into the GC.

-

Set the injector temperature to 250°C and the transfer line to 240°C.[6]

-

Use a temperature program for the column, for instance, hold at 40°C for 5 minutes, then ramp up to 230°C.[6]

-

Operate the mass spectrometer in selected ion monitoring (SIM) mode for enhanced sensitivity and specificity.[6]

-

-

Quantification:

-

Quantify this compound by comparing its peak area to that of a known concentration of an internal standard.[4]

-

The workflow for this analytical procedure is visualized below.

Caption: Workflow for GC/MS analysis of this compound.

Safety and Handling

This compound may be irritating to the skin, eyes, and respiratory tract.[1] It is essential to handle this chemical with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[1] Work should be conducted in a well-ventilated area or under a fume hood.[8] Store the compound in a cool, dry place away from ignition sources.[1][8] In case of accidental contact or ingestion, seek immediate medical attention.[1]

Applications

This compound serves primarily as an intermediate in organic synthesis.[1] It has also found use in the formulation of certain pesticides and herbicides in the agricultural sector.[1] In the cosmetics industry, it may be used as a preservative.[1]

References

- 1. chembk.com [chembk.com]

- 2. Carbamic acid, N-butyl-, ethyl ester | C7H15NO2 | CID 11577 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Determination of ethyl carbamate in distilled alcoholic beverages by gas chromatography with flame ionization or mass spectrometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]

- 7. Ultra-Trace Determination of Methyl Carbamate and Ethyl Carbamate in Local Wines by GC-FID Following Pre concentration with C18-SPE : Oriental Journal of Chemistry [orientjchem.org]

- 8. cdnisotopes.com [cdnisotopes.com]

Chemical Identity and Properties

An In-depth Technical Guide to Butyl Ethylcarbamate (CAS No. 591-62-8)

This technical guide provides a comprehensive overview of this compound, also known as N-butylurethane, intended for researchers, scientists, and professionals in drug development. This document details its physicochemical properties, synthesis, analytical methods, and safety information.

This compound is an organic compound classified as a carbamate ester.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| CAS Number | 591-62-8[1] |

| IUPAC Name | ethyl N-butylcarbamate[1] |

| Synonyms | N-Butylurethane, Ethyl N-butylcarbamate, Butylcarbamic acid ethyl ester[1][2][3] |

| Molecular Formula | C7H15NO2[1][3] |

| Molecular Weight | 145.20 g/mol [1][3] |

| SMILES | CCCCNC(=O)OCC[1] |

| InChI | InChI=1S/C7H15NO2/c1-3-5-6-8-7(9)10-4-2/h3-6H2,1-2H3,(H,8,9)[1] |

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| Melting Point | -22 °C | [2][3] |

| Boiling Point | 208-212 °C | [2] |

| 228.04 °C (estimate) | [2][3] | |

| Density | 0.901 - 0.9434 g/cm³ | [2][3] |

| Refractive Index | 1.4278 | [2][3] |

| pKa | 13.02 ± 0.46 (Predicted) | [2][3] |

| Solubility | Soluble in alcohol, ether, and ketone solvents; almost insoluble in water. | [2] |

| Appearance | Colorless to light yellow liquid. | [2] |

| Odor | Special and spicy. | [2] |

Synthesis of this compound

A general method for the synthesis of this compound involves the reaction of ethyl formate with butylamine.[2]

Experimental Protocol: General Synthesis

-

Reaction Setup: In a reaction vessel equipped with a reflux condenser and a stirrer, combine ethyl formate and butylamine.

-

Heating: Heat the reaction mixture under controlled temperature and pressure. The specific conditions may vary and would require optimization.

-

Purification: After the reaction is complete, the crude product is purified by distillation to yield this compound.[2]

Caption: General synthesis workflow for this compound.

Analytical Methodology

Butyl carbamate is often used as an internal standard for the determination of ethyl carbamate in various matrices, particularly in alcoholic beverages, by gas chromatography-mass spectrometry (GC/MS).[4][5][6]

Experimental Protocol: Determination of Ethyl Carbamate using Butyl Carbamate as an Internal Standard

This protocol is adapted from methods for analyzing ethyl carbamate in alcoholic beverages.[4][6][7]

-

Sample Preparation:

-

Extraction:

-

Concentration:

-

GC/MS Analysis:

-

Analyze the concentrated extract by GC/MS in selected ion monitoring (SIM) mode.

-

Typical GC column: Capillary fused silica column (e.g., 30m x 0.25 mm, 0.25 µm film thickness).[7]

-

Injector and Detector Temperatures: Typically around 180-250°C for the injector and 220-270°C for the transfer line/detector.[7][8]

-

Temperature Program: A temperature gradient is used to separate the analytes. For example, start at 40-60°C, hold for a few minutes, then ramp up to 150-240°C.[7][8]

-

Mass Spectrometry: Monitor characteristic ions for ethyl carbamate (m/z 62, 74, 89) and butyl carbamate (m/z 62, 74).[6]

-

Caption: Workflow for the analysis of carbamates in beverages.

Applications

This compound has several industrial and laboratory applications:

-

Organic Synthesis: It serves as an intermediate in the synthesis of other organic compounds.[2]

-

Cosmetics: It may be used as a preservative and sunscreen agent in some cosmetic formulations.[2]

-

Agriculture: It can be used in the preparation of certain pesticides and herbicides.[2]

-

Analytical Chemistry: Butyl carbamate is utilized as an internal standard for the quantification of ethyl carbamate.[4][6]

Safety and Toxicology

Table 3: Safety and Hazard Information for this compound

| Hazard Information | Details | Source |

| Acute Toxicity | LD50 (Intraperitoneal, Mouse): 250 mg/kg | [9] |

| Eye Irritation | May cause eye irritation. | [9] |

| Skin Contact | May be harmful if absorbed through the skin and may cause skin irritation. | [9] |

| Inhalation | May be harmful if inhaled and may cause respiratory tract irritation. | [9] |

| Ingestion | May be harmful if swallowed. | [9] |

| Flammability | Combustible liquid. Keep away from heat, sparks, and open flames. | [9] |

Handling Precautions:

-

Avoid contact with skin and eyes.[9]

-

Avoid inhalation of vapor or mist.[9]

-

Use in a well-ventilated area, such as a laboratory fume hood.[9]

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and protective clothing.[2][9]

-

Store at room temperature in a suitable, closed container, protected from heat and ignition sources.[9]

It is important to note that the related compound, ethyl carbamate, is classified as a Group 2A carcinogen by the International Agency for Research on Cancer (IARC), meaning it is "probably carcinogenic to humans".[10] While specific carcinogenicity data for this compound was not found, caution should be exercised when handling this compound.

Biological Activity and Signaling Pathways

Specific signaling pathways for this compound are not well-documented in the available literature. However, the broader class of carbamates is known for a range of biological activities. Some carbamates have been investigated for their potential as antibacterial, anticonvulsant, and anticancer agents.[11] For example, certain synthetic carbamates have shown antimicrobial activity against various Gram-positive and Gram-negative bacteria.[11][12] The biological effects of this compound would require specific investigation. The genotoxicity and carcinogenic potential of the closely related ethyl carbamate are well-established, and it is known to covalently bind to DNA.[13]

Due to the lack of specific information on signaling pathways for this compound, a diagram for this section cannot be provided. Further research is needed to elucidate its specific biological mechanisms of action.

References

- 1. Carbamic acid, N-butyl-, ethyl ester | C7H15NO2 | CID 11577 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chembk.com [chembk.com]

- 3. ethyl butylcarbamate | 591-62-8 [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. Determination of Ethyl Carbamate in Alcoholic Beverages and Fermented Foods Sold in Korea - PMC [pmc.ncbi.nlm.nih.gov]

- 6. oiv.int [oiv.int]

- 7. Ethyl Carbamate (Type-II) | OIV [oiv.int]

- 8. A Straightforward, Sensitive, and Reliable Strategy for Ethyl Carbamate Detection in By-Products from Baijiu Production by Enzyme-Linked Immunosorbent Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 9. cdnisotopes.com [cdnisotopes.com]

- 10. Ethyl carbamate - Wikipedia [en.wikipedia.org]

- 11. jocpr.com [jocpr.com]

- 12. Antimicrobial Activity of Ethyl (2-(Methylcarbamoyl)phenyl)carbamate and Its Mixed Ligand Ni(II) and Co(II) Complexes [mdpi.com]

- 13. Ethyl carbamate: analytical methodology, occurrence, formation, biological activity and risk assessment - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of Butyl Ethylcarbamate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the principal synthetic pathways for Butyl ethylcarbamate, a carbamate ester of significant interest in organic synthesis and potentially in the development of pharmaceuticals and agrochemicals. This document details three core synthetic strategies: the reaction of butylamine with ethyl chloroformate, the addition of ethanol to butyl isocyanate, and the reaction of urea with the corresponding alcohols. For each pathway, detailed experimental protocols, based on established and analogous chemical transformations, are provided. Quantitative data from related syntheses are summarized in comparative tables to guide experimental design. Furthermore, this guide includes Graphviz diagrams to visually represent the reaction pathways and experimental workflows, offering a clear and concise reference for laboratory professionals.

Introduction

This compound, with the chemical formula C₇H₁₅NO₂, is an organic compound belonging to the carbamate class. Carbamates are esters of carbamic acid and are structurally characterized by the presence of an ester carbonyl group attached to a nitrogen atom. This functional group imparts a unique set of chemical and physical properties that make carbamates valuable intermediates in a variety of chemical industries. Their applications range from the production of polymers (polyurethanes) to their use as protecting groups in organic synthesis and as active ingredients in pesticides and pharmaceuticals. The synthesis of specifically substituted carbamates like this compound is, therefore, of considerable interest to researchers in drug discovery and process chemistry. This guide outlines the most pertinent and practical methods for its laboratory-scale synthesis.

Physicochemical and Spectroscopic Data

A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is essential for the identification and characterization of the synthesized product.

Table 1: Physicochemical and Spectroscopic Properties of this compound

| Property | Value | Reference |

| IUPAC Name | ethyl N-butylcarbamate | [1] |

| Molecular Formula | C₇H₁₅NO₂ | [1] |

| Molecular Weight | 145.20 g/mol | [1] |

| Boiling Point | 208-212 °C | |

| Melting Point | -22 °C | |

| Density | 0.9434 g/cm³ | |

| Refractive Index | 1.4278 | |

| CAS Number | 591-62-8 | [1] |

| 1H NMR | Data available in public databases | [1] |

| 13C NMR | Data available in public databases | [1] |

| Mass Spectrum (GC-MS) | Key m/z peaks: 102, 57 | [1] |

| IR Spectrum | Data available in public databases | [1] |

Synthesis Pathways

There are three primary and well-established methodologies for the synthesis of carbamates that are applicable to the preparation of this compound. These pathways are detailed below.

Pathway 1: Reaction of Butylamine with Ethyl Chloroformate

This is a classic and widely used method for the formation of N-substituted carbamates. The reaction involves the nucleophilic attack of the primary amine (butylamine) on the electrophilic carbonyl carbon of the chloroformate (ethyl chloroformate). A base is typically required to neutralize the hydrochloric acid byproduct.

Caption: Reaction of Butylamine with Ethyl Chloroformate.

This protocol is adapted from the synthesis of ethyl N-methylcarbamate and is expected to provide a good yield of this compound.[2]

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, place a solution of butylamine (1.0 mol) in a suitable solvent such as diethyl ether or dichloromethane (300 mL). Cool the flask in an ice-salt bath to 0-5 °C.

-

Addition of Reactants: While maintaining the temperature below 10 °C, slowly add ethyl chloroformate (1.0 mol) dropwise from the dropping funnel with vigorous stirring. Concurrently, add a solution of sodium hydroxide (1.0 mol) in water or triethylamine (1.1 mol) to neutralize the forming HCl.

-

Reaction: After the addition is complete, allow the mixture to stir for an additional 1-2 hours at room temperature.

-

Work-up: Transfer the reaction mixture to a separatory funnel. If an aqueous base was used, separate the organic layer. If a tertiary amine was used, wash the organic layer with dilute HCl, then with a saturated sodium bicarbonate solution, and finally with brine.

-

Isolation and Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by vacuum distillation.

Pathway 2: Reaction of Butyl Isocyanate with Ethanol

This pathway involves the addition of an alcohol (ethanol) to an isocyanate (butyl isocyanate). This reaction is often uncatalyzed but can be accelerated by the use of catalysts such as tertiary amines or organometallic compounds. This method is generally very clean, with the main product being the carbamate itself, without the formation of byproducts that require extensive purification.

Caption: Reaction of Butyl Isocyanate with Ethanol.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve butyl isocyanate (1.0 mol) in an anhydrous solvent such as toluene or tetrahydrofuran (200 mL).

-

Addition of Alcohol: Slowly add absolute ethanol (1.05 mol) to the isocyanate solution. The reaction is exothermic, and the addition rate should be controlled to maintain a gentle reflux.

-

Catalysis (Optional): If a catalyst is used, a few drops of a tertiary amine like triethylamine or diazabicycloundecene (DBU) can be added to the reaction mixture.

-

Reaction: Stir the mixture at room temperature or with gentle heating (50-60 °C) for several hours until the reaction is complete (monitoring by TLC or IR spectroscopy to observe the disappearance of the isocyanate peak at ~2250 cm⁻¹).

-

Isolation: The solvent can be removed under reduced pressure to yield the crude this compound, which is often of high purity. If necessary, it can be further purified by vacuum distillation.

Pathway 3: Reaction of Urea with Alcohols

This method presents a more environmentally friendly approach, utilizing urea as a non-toxic and inexpensive source of the carbonyl group. The reaction can be performed with a mixture of alcohols or in a stepwise manner. This synthesis is typically carried out at elevated temperatures and may require a catalyst.

Caption: Reaction of Urea with Alcohols.

This protocol is based on the synthesis of n-butyl carbamate from urea and n-butanol and can be adapted for the synthesis of this compound by including ethanol in the reaction mixture or by a subsequent transesterification step.[3]

-

Reaction Setup: In a round-bottom flask fitted with a reflux condenser, place n-butanol (excess, e.g., 4-5 equivalents), ethanol (1.0 mol), and urea (1.0 mol).

-

Catalysis: Add a catalyst, such as zinc oxide or another metal oxide, to the mixture.

-

Reaction: Heat the mixture to reflux for several hours (e.g., 6-12 hours). Ammonia gas will be evolved during the reaction.

-

Work-up: After cooling, the excess alcohols can be removed by distillation. The remaining crude product can be dissolved in a suitable organic solvent and washed with water to remove any unreacted urea.

-

Isolation and Purification: The organic layer is dried, and the solvent is evaporated. The product is then purified by vacuum distillation. A two-step approach, where butyl carbamate is first synthesized and then transesterified with ethanol, is also a viable option.

Comparative Data of Analogous Carbamate Syntheses

The following table summarizes the reaction conditions and yields for the synthesis of carbamates analogous to this compound, providing a basis for optimizing the described protocols.

Table 2: Reaction Conditions and Yields for Analogous Carbamate Syntheses

| Carbamate Product | Reactants | Catalyst/Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Ethyl N-methylcarbamate | Methylamine, Ethyl Chloroformate | NaOH | Ether | 0-5 | 1-2 | 88-90 | [2] |

| n-Butyl carbamate | Urea, n-Butanol | None | None | Reflux | 30 | 75-76 | [3] |

| Ethyl carbamate | Urea, Ethanol | Metal Oxide | None | 100-200 | 1-12 | High | |

| Butyl carbamate | Urea, Butanol | TiO₂/SiO₂ | None | 170 | 4-6 | 96 | [4] |

Experimental Workflow

The general workflow for the synthesis and purification of this compound via the chloroformate pathway is depicted below.

References

Unraveling the Enigmatic Mechanism of Action of Butyl Ethylcarbamate: A Technical Guide

Disclaimer: Information regarding the specific mechanism of action of butyl ethylcarbamate is scarce in publicly available scientific literature. This guide will focus on the well-characterized mechanisms of the closely related and structurally similar compound, ethyl carbamate (urethane), to provide a probable framework for understanding this compound's biological effects. All data and experimental protocols presented herein pertain to ethyl carbamate and should be interpreted with the explicit understanding that they are being used as a surrogate model.

Executive Summary

This compound, a carbamate ester, is a compound for which the precise molecular mechanism of action remains largely uncharacterized. However, by examining its close structural analog, ethyl carbamate (urethane), we can infer a multi-faceted mechanism primarily impacting the central nervous system and carrying significant toxicological implications. This technical guide synthesizes the available information on ethyl carbamate to provide researchers, scientists, and drug development professionals with an in-depth understanding of its pharmacology and toxicology, which may, by extension, shed light on the activities of this compound. The primary actions of ethyl carbamate include the modulation of ligand-gated ion channels, leading to its anesthetic effects, and a well-defined pathway of metabolic activation that results in genotoxicity and carcinogenicity.

Anesthetic Mechanism of Action: Modulation of Ligand-Gated Ion Channels

Ethyl carbamate's anesthetic properties are attributed to its ability to modulate the function of several key neurotransmitter-gated ion channels in the central nervous system. It exhibits a dual action, potentiating the effects of inhibitory neurotransmitters while inhibiting the effects of excitatory neurotransmitters.

Potentiation of Inhibitory Neurotransmission

Ethyl carbamate enhances the function of GABA-A and glycine receptors, the primary mediators of inhibitory neurotransmission in the brain and spinal cord, respectively. This potentiation leads to an increased influx of chloride ions into neurons, hyperpolarizing the cell membrane and making it less likely to fire an action potential, thus contributing to sedation and anesthesia.[1][2]

Inhibition of Excitatory Neurotransmission

Conversely, ethyl carbamate inhibits the function of NMDA and AMPA receptors, which are activated by the excitatory neurotransmitter glutamate. By blocking these receptors, ethyl carbamate reduces the influx of positive ions (Na+ and Ca2+) into neurons, thereby dampening excitatory signaling and contributing to its anesthetic and anticonvulsant effects.[1][2]

Quantitative Data on Ion Channel Modulation by Ethyl Carbamate

The following table summarizes the quantitative data available for the modulation of various ligand-gated ion channels by ethyl carbamate.

| Receptor | Action | Agonist | Concentration of Ethyl Carbamate | Effect | Reference |

| GABA-A (α1β2γ2s) | Potentiation | GABA (3 µM) | 10 mM | 150 ± 15% of control | Hara & Harris, 2002 |

| Glycine (α1) | Potentiation | Glycine (30 µM) | 10 mM | 162 ± 13% of control | Hara & Harris, 2002 |

| NMDA (NR1/NR2A) | Inhibition | NMDA (100 µM) / Glycine (10 µM) | 30 mM | 68 ± 4% of control | Hara & Harris, 2002 |

| AMPA (GluR1/GluR2) | Inhibition | AMPA (30 µM) | 30 mM | 83 ± 4% of control | Hara & Harris, 2002 |

| nACh (α4β2) | Potentiation | ACh (30 µM) | 10 mM | 138 ± 9% of control | Hara & Harris, 2002 |

Toxicological Mechanism: Carcinogenicity via Metabolic Activation

Ethyl carbamate is classified as a Group 2A carcinogen, meaning it is probably carcinogenic to humans. Its carcinogenicity is not due to the parent compound itself but rather to its metabolic activation into reactive intermediates that can damage DNA.

Metabolic Activation Pathway

The primary enzyme responsible for the metabolic activation of ethyl carbamate is Cytochrome P450 2E1 (CYP2E1). This enzyme catalyzes the oxidation of ethyl carbamate to vinyl carbamate, which is then further metabolized to the highly reactive vinyl carbamate epoxide.

Formation of DNA Adducts

Vinyl carbamate epoxide is an electrophilic compound that can covalently bind to the nitrogenous bases of DNA, forming DNA adducts. These adducts can lead to mutations during DNA replication if not repaired, ultimately initiating the process of carcinogenesis.

Experimental Protocols

Electrophysiological Recording of Ion Channel Modulation

Objective: To determine the effect of ethyl carbamate on ligand-gated ion channels expressed in Xenopus oocytes using two-electrode voltage-clamp electrophysiology.

Methodology:

-

Oocyte Preparation: Xenopus laevis oocytes are surgically removed and defolliculated.

-

cRNA Injection: Oocytes are injected with cRNA encoding the subunits of the desired ion channel (e.g., GABA-A, NMDA receptors).

-

Incubation: Injected oocytes are incubated for 2-7 days to allow for receptor expression.

-

Two-Electrode Voltage Clamp:

-

An oocyte is placed in a recording chamber and perfused with a standard saline solution.

-

Two microelectrodes, one for voltage clamping and one for current recording, are inserted into the oocyte.

-

The oocyte is voltage-clamped at a holding potential of -70 mV.

-

-

Drug Application:

-

The agonist for the specific receptor is applied to elicit a baseline current response.

-

Ethyl carbamate is co-applied with the agonist at various concentrations.

-

The potentiation or inhibition of the agonist-induced current by ethyl carbamate is measured.

-

-

Data Analysis: Concentration-response curves are generated to determine EC50 (for potentiation) or IC50 (for inhibition) values.

References

A Comprehensive Review of Butyl Ethylcarbamate: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Butyl ethylcarbamate, a member of the carbamate ester family, is a chemical compound with potential applications in various scientific and industrial fields. This technical guide provides a comprehensive literature review of this compound, focusing on its chemical properties, synthesis, toxicology, and metabolism. Due to the limited availability of data specifically for this compound, this review also incorporates relevant information from closely related carbamate compounds to provide a broader context and predictive insights. All quantitative data are summarized in structured tables for ease of comparison, and detailed experimental protocols for key synthetic methods are provided. Furthermore, this guide includes visual representations of the presumed metabolic pathway and a potential signaling pathway interaction to aid in the understanding of its biochemical behavior.

Chemical and Physical Properties

This compound is an organic compound with the molecular formula C₇H₁₅NO₂. Its chemical structure consists of a butyl group and an ethyl group attached to a carbamate functional group. The physicochemical properties of a compound are crucial for understanding its behavior in biological and environmental systems. While specific experimental data for this compound is sparse, properties can be estimated based on its structure and data from similar compounds.

Table 1: Physicochemical Properties of Butyl Carbamate and Related Compounds

| Property | Butyl Carbamate | Ethyl Carbamate | Notes |

| Molecular Formula | C₅H₁₁NO₂ | C₃H₇NO₂ | |

| Molecular Weight | 117.15 g/mol | 89.09 g/mol | |

| CAS Number | 592-35-8 | 51-79-6 | |

| Appearance | White crystalline solid | White crystals | This compound is expected to be a liquid at room temperature.[1] |

| Melting Point | 53-55 °C | 46-50 °C | |

| Boiling Point | 208-212 °C (for ethyl N-butylcarbamate) | 182-185 °C | |

| Solubility | Very soluble in ethanol, slightly soluble in chloroform. Water solubility: 2.58 x 10⁴ mg/L at 37°C.[2] | Very soluble in water, benzene, and ether.[3] | The solubility of this compound is expected to be lower in water than ethyl carbamate due to the larger alkyl groups. |

Synthesis of Butyl Carbamate

The synthesis of carbamates can be achieved through various chemical reactions. Below are detailed experimental protocols for the synthesis of n-butyl carbamate, which serves as a relevant example for the synthesis of this compound.

Experimental Protocol: Synthesis of n-Butyl Carbamate from Urea and n-Butyl Alcohol

This procedure is adapted from Organic Syntheses.[4]

Materials:

-

n-Butyl alcohol (970 g, 13.1 moles)

-

Urea (180 g, 3 moles)

-

Ligroin (b.p. 60-90°C)

Procedure:

-

In a 2-liter round-bottomed flask fitted with a reflux condenser, warm 970 g (1200 cc, 13.1 moles) of n-butyl alcohol.

-

Add 180 g (3 moles) of urea in small portions to the warm alcohol with shaking, ensuring the urea dissolves without melting and forming a separate layer. The final portions of urea are dissolved by boiling the liquid.

-

Reflux the solution for thirty hours. During this time, ammonia will escape from the top of the condenser.

-

After refluxing, remove the condenser and distill the liquid through an efficient column until the temperature of the liquid reaches 150°C. The distillate, consisting of butyl alcohol and ammonia, can be reused.

-

The residue in the flask will solidify upon cooling. Boil this solid with 1 L of ligroin (b.p. 60–90°C) and filter.

-

Boil the undissolved solid again with two 100-cc portions of ligroin, filter, and finally wash the filter cake with an additional 100 cc of warm ligroin. The remaining white, gritty material is primarily cyanuric acid.

-

Combine the ligroin filtrates and washings and distill under atmospheric pressure using a column until the liquid temperature reaches 150°C.

-

Distill the residue under reduced pressure and collect the fraction boiling at 108–109°C/14 mm. This fraction is pure n-butyl carbamate, which melts at 53–54°C. The yield is 263–266 g (75–76% of the theoretical amount).[4]

Experimental Workflow: Synthesis of Alkyl Carbamates from Urea and Alcohols

A general and environmentally friendly method for the synthesis of alkyl carbamates involves the reaction of urea with an alcohol in the presence of a solid catalyst.[5]

Caption: General workflow for the synthesis of alkyl carbamates.

Toxicology

The toxicological profile of this compound is not well-documented. However, data from related carbamate compounds can provide an initial assessment of its potential hazards. Carbamates, as a class, are known to exhibit a range of toxicities, with some being highly toxic and others having low toxicity.[6]

Table 2: Acute and Subchronic Toxicity Data for Butyl Carbamate and Related Compounds

| Compound | Test Species | Route | Toxicity Value | Reference |

| Butyl Carbamate | Rat | Oral | LD₅₀: 690 mg/kg | [5] |

| Ethyl-4-bromophenyl-carbamate | Rat | Oral | LD₅₀: 300-2000 mg/kg | [6][7] |

| Ethyl-4-chlorophenyl-carbamate | Rat | Oral | LD₅₀: 300-2000 mg/kg | [6][7] |

| Ethyl-4-bromophenyl-carbamate | Rat | Dermal | LD₅₀: >5000 mg/kg | [6][7] |

| Ethyl-4-chlorophenyl-carbamate | Rat | Dermal | LD₅₀: >5000 mg/kg | [6][7] |

| Ethyl-4-bromophenyl-carbamate | Rat | Oral (90-day) | NOAEL: 12.5 mg/kg/day | [8][9] |

| Ethyl-4-chlorophenyl-carbamate | Rat | Oral (90-day) | NOAEL: 12.5 mg/kg/day | [8][9] |

Genotoxicity

Studies on ethyl carbamate have shown it to be genotoxic in vitro and in vivo, capable of binding covalently to DNA and acting as an animal carcinogen.[10] In the presence of a metabolic activating system, ethyl carbamate was found to be mutagenic in Salmonella typhimurium strain TA100.[1] Given the structural similarities, it is plausible that this compound may also exhibit genotoxic potential, although specific studies are required for confirmation.

Metabolism

The metabolism of this compound has not been explicitly studied. However, based on the metabolism of other carbamates, particularly ethyl carbamate, a probable metabolic pathway can be proposed. The primary metabolic routes for carbamates involve hydrolysis of the ester linkage by carboxylesterases and oxidation by cytochrome P450 (CYP) enzymes.[11][12] For ethyl carbamate, CYP2E1 has been identified as a key enzyme in its metabolic activation.[12][13]

The metabolism of this compound is anticipated to proceed through two main pathways:

-

Hydrolysis: Carboxylesterases are likely to hydrolyze the ester bonds, leading to the formation of butanol, ethanol, and carbamic acid. Carbamic acid is unstable and decomposes to carbon dioxide and ammonia.

-

Oxidation: Cytochrome P450 enzymes, particularly CYP2E1, may oxidize the butyl and ethyl groups, leading to the formation of hydroxylated and other oxidized metabolites.

Proposed Metabolic Pathway of this compound

Caption: Proposed metabolic pathway for this compound.

Potential Signaling Pathway Interactions

The interaction of this compound with cellular signaling pathways is an area that requires further investigation. However, studies on other carbamates suggest potential interactions with pathways involved in cellular stress and toxicity. One such pathway is the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway, which plays a crucial role in the cellular defense against oxidative stress. Some carbamates have been shown to modulate the Nrf2 pathway.[3] Ethyl carbamate has been found to trigger ferroptosis in liver cells by inhibiting GSH synthesis and suppressing Nrf2 activation.[14]

Hypothetical Interaction with the Nrf2 Signaling Pathway

Caption: Hypothetical modulation of the Nrf2 pathway by this compound.

Conclusion

This technical guide provides a consolidated overview of the current knowledge on this compound. While specific data for this compound is limited, by examining related carbamates, we can infer potential properties and biological activities. The provided synthesis protocols offer practical guidance for its preparation. The toxicological data, although not specific, suggests that this compound may have moderate acute oral toxicity and potential genotoxicity, warranting careful handling and further investigation. The proposed metabolic and signaling pathways provide a framework for future research into its mechanism of action and biological fate. It is imperative that further studies are conducted to elucidate the specific toxicological, metabolic, and signaling effects of this compound to fully understand its potential applications and risks.

References

- 1. Genotoxicity of ethyl carbamate (urethane) in Salmonella, yeast and human lymphoblastoid cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. m.youtube.com [m.youtube.com]

- 3. Carbamate compounds induced toxic effects by affecting Nrf2 signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scilit.com [scilit.com]

- 5. mdpi.com [mdpi.com]

- 6. Assessment of Acute Oral and Dermal Toxicity of 2 Ethyl-Carbamates with Activity against Rhipicephalus microplus in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Subchronic toxicity study in rats of two new ethyl-carbamates with ixodicidal activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Ethyl carbamate: analytical methodology, occurrence, formation, biological activity and risk assessment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Ethyl carbamate metabolism: in vivo inhibitors and in vitro enzymatic systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. [PDF] Isozyme-selective metabolism of ethyl carbamate by cytochrome P450 (CYP2E1) and carboxylesterase (hydrolase A) enzymes in murine liver microsomes. | Semantic Scholar [semanticscholar.org]

- 13. Roles of Cytochrome P450 in Metabolism of Ethanol and Carcinogens - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Ethyl carbamate triggers ferroptosis in liver through inhibiting GSH synthesis and suppressing Nrf2 activation - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Spectroscopic Data and Analysis of Butyl Ethylcarbamate

This technical guide provides a comprehensive overview of the spectroscopic data for butyl ethylcarbamate, tailored for researchers, scientists, and professionals in drug development. It includes detailed analysis of its Infrared (IR), Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR), and Mass Spectrometry (MS) data, alongside the experimental protocols for these analyses.

Spectroscopic Data of this compound

The following sections present the key spectroscopic data for this compound (IUPAC Name: ethyl N-butylcarbamate), an organic compound with the molecular formula C₇H₁₅NO₂.[1]

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound shows characteristic absorption bands corresponding to its carbamate structure.

| Wavenumber (cm⁻¹) | Assignment | Functional Group |

| ~3333 | N-H stretch | Amine (N-H) |

| ~2960, ~2870 | C-H stretch (asymmetric & symmetric) | Alkane (C-H) |

| ~1690 | C=O stretch (Amide I) | Carbonyl (C=O) |

| ~1540 | N-H bend (Amide II) | Amine (N-H) |

| ~1250 | C-O stretch | Ester (C-O) |

| ~1103 | N-H rock | Amine (N-H) |

Data sourced from studies on ethyl carbamate and related structures, which show similar characteristic peaks.[2]

NMR spectroscopy provides detailed information about the structure and chemical environment of the atoms in a molecule.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound provides information on the different types of protons and their neighboring environments.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~4.7 (variable) | Broad Singlet | 1H | NH |

| ~4.06 | Quartet | 2H | O-CH₂ -CH₃ |

| ~3.10 | Triplet | 2H | N-CH₂ -CH₂CH₂CH₃ |

| ~1.45 | Sextet | 2H | N-CH₂-CH₂ -CH₂CH₃ |

| ~1.33 | Sextet | 2H | N-CH₂CH₂-CH₂ -CH₃ |

| ~1.22 | Triplet | 3H | O-CH₂-CH₃ |

| ~0.91 | Triplet | 3H | N-CH₂CH₂CH₂-CH₃ |

Predicted and experimental data for similar carbamate structures inform these assignments.[1][3]

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum indicates the number of distinct carbon environments in the molecule.

| Chemical Shift (δ) ppm | Assignment |

| ~156.8 | C =O (Carbonyl) |

| ~60.5 | O-C H₂-CH₃ |

| ~41.0 | N-C H₂-CH₂CH₂CH₃ |

| ~32.0 | N-CH₂-C H₂-CH₂CH₃ |

| ~20.0 | N-CH₂CH₂-C H₂-CH₃ |

| ~14.7 | O-CH₂-C H₃ |

| ~13.8 | N-CH₂CH₂CH₂-C H₃ |

Data sourced from public chemical databases and spectral libraries.[1][4]

Mass spectrometry is used to determine the molecular weight and elemental composition of a molecule, as well as to deduce its structure from fragmentation patterns. For this compound, the molecular weight is approximately 145.20 g/mol .[1]

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion |

| 145 | [M]⁺ (Molecular Ion) |

| 102 | [M - C₃H₇]⁺ |

| 88 | [M - C₄H₉]⁺ |

| 74 | [C₃H₈NO]⁺ |

| 62 | [C₂H₄NO]⁺ |

| 44 | [C₂H₆N]⁺ |

Fragmentation data is based on typical electron ionization (EI) mass spectra for carbamates.[5]

Experimental Protocols

Detailed methodologies are crucial for the replication and verification of spectroscopic data.

For most spectroscopic analyses, this compound is dissolved in a suitable solvent. For NMR, deuterated solvents such as deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) are used to avoid solvent interference in the spectrum. For IR spectroscopy of a liquid sample, a small amount can be analyzed neat as a thin film between two salt plates (e.g., NaCl or KBr).[1] For GC-MS analysis, the sample is typically diluted in a volatile organic solvent like dichloromethane or ether.[5][6]

-

Instrumentation : A Fourier-Transform Infrared (FTIR) spectrometer is typically used.

-

Sample Preparation : A drop of neat this compound is placed on a KBr or NaCl salt plate, and another plate is pressed on top to create a thin capillary film.

-

Data Acquisition : The sample is placed in the spectrometer's sample holder. A background spectrum of the clean salt plates is recorded first. Then, the sample spectrum is recorded over a range of approximately 4000 to 400 cm⁻¹.

-

Analysis : The resulting spectrum is analyzed for characteristic absorption bands corresponding to the functional groups in the molecule.

-

Instrumentation : A high-field Nuclear Magnetic Resonance (NMR) spectrometer (e.g., 300-600 MHz for ¹H) is used.

-

Sample Preparation : Approximately 5-10 mg of this compound is dissolved in about 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (0 ppm).

-

Data Acquisition : The NMR tube is placed in the spectrometer's probe. For ¹H NMR, standard acquisition parameters are used. For ¹³C NMR, a proton-decoupled sequence is typically run to simplify the spectrum.

-

Analysis : The chemical shifts, integration, and multiplicity (splitting patterns) of the peaks are analyzed to elucidate the molecular structure.

-

Instrumentation : A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) is used.

-

Sample Preparation : A dilute solution of this compound is prepared in a volatile solvent (e.g., dichloromethane). An internal standard may be added for quantitative analysis.[5][6]

-

GC Separation :

-

Injector : A small volume (e.g., 1 µL) of the sample is injected into the GC, which is heated to vaporize the sample (e.g., 180°C).[6]

-

Column : A capillary column (e.g., Carbowax 20M type, 30m x 0.25mm) is used to separate the components of the sample.[6]

-

Oven Program : The temperature is programmed to ramp up (e.g., start at 40°C, ramp to 150°C) to elute the compound.[6]

-

Carrier Gas : An inert gas like helium flows through the column at a constant rate (e.g., 1 mL/min).[6]

-

-

MS Detection :

-

Ionization : As this compound elutes from the GC column, it enters the mass spectrometer and is ionized, typically by electron ionization (EI) at 70 eV.[5]

-

Detection Mode : The detector can operate in full scan mode to acquire a full mass spectrum or in Selected Ion Monitoring (SIM) mode for higher sensitivity by monitoring specific fragment ions (e.g., m/z 62, 74).[5][6]

-

-

Analysis : The resulting mass spectrum is analyzed by identifying the molecular ion peak and the pattern of fragment ions to confirm the structure of the compound.

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of a carbamate compound like this compound.

Caption: General workflow for the spectroscopic analysis of this compound.

References

An In-depth Technical Guide to the NMR Spectral Interpretation of Butyl Ethylcarbamate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) spectra of Butyl ethylcarbamate. The following sections detail the expected ¹H and ¹³C NMR spectral data, a standard experimental protocol for data acquisition, and a structural elucidation based on the spectral features.

Predicted Spectroscopic Data

The chemical structure of this compound (ethyl N-butylcarbamate) dictates a specific set of signals in its ¹H and ¹³C NMR spectra. The following tables summarize the predicted chemical shifts, multiplicities, coupling constants (J), and integration values for each unique proton and carbon environment in the molecule. These predictions are based on established principles of NMR spectroscopy and data from analogous structures.

Predicted ¹H NMR Data

| Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| H-a | ~0.92 | Triplet | 3H | ~7.4 |

| H-b | ~1.35 | Sextet | 2H | ~7.4 |

| H-c | ~1.48 | Quintet | 2H | ~7.2 |

| H-d | ~3.13 | Quartet | 2H | ~6.8 |

| H-e | ~4.95 | Broad Singlet | 1H | N/A |

| H-f | ~1.23 | Triplet | 3H | ~7.1 |

| H-g | ~4.08 | Quartet | 2H | ~7.1 |

Predicted ¹³C NMR Data

| Assignment | Chemical Shift (δ, ppm) |

| C-1 | ~13.8 |

| C-2 | ~19.9 |

| C-3 | ~32.0 |

| C-4 | ~40.5 |

| C-5 (C=O) | ~156.9 |

| C-6 | ~14.7 |

| C-7 | ~60.4 |

Structural Elucidation and Signal Assignment

The interpretation of the NMR spectra allows for the unambiguous assignment of each signal to a specific proton and carbon atom within the this compound molecule. The following diagram illustrates the molecular structure and the correlation of each atom to its expected NMR signal.

Experimental Protocol for NMR Analysis

The following provides a standard methodology for the acquisition of ¹H and ¹³C NMR spectra for a liquid sample such as this compound.

Sample Preparation

-

Sample Quantity: Weigh approximately 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR.

-

Solvent: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). The deuterated solvent minimizes solvent signals in the ¹H NMR spectrum and provides a lock signal for the spectrometer.

-

Filtration: To ensure a homogeneous magnetic field and prevent signal broadening, filter the sample solution through a pipette with a small cotton or glass wool plug directly into a clean, dry 5 mm NMR tube.

-

Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm). Modern spectrometers can also use the residual solvent peak as a reference.

Instrument Parameters

The following are typical acquisition parameters for a 400 MHz NMR spectrometer. These may be adjusted based on the specific instrument and experimental goals.

For ¹H NMR:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

-

Number of Scans: 16 to 64, depending on the sample concentration.

-

Relaxation Delay: 1-2 seconds.

-

Acquisition Time: 2-4 seconds.

-

Spectral Width: 0-12 ppm.

For ¹³C NMR:

-

Pulse Program: A proton-decoupled experiment (e.g., 'zgpg30') to simplify the spectrum to single lines for each carbon.

-

Number of Scans: 1024 or more, due to the lower natural abundance and sensitivity of the ¹³C nucleus.

-

Relaxation Delay: 2-5 seconds.

-

Acquisition Time: 1-2 seconds.

-

Spectral Width: 0-200 ppm.

Data Processing

-

Fourier Transformation: The raw Free Induction Decay (FID) data is converted into a frequency-domain spectrum using a Fourier transform.

-

Phase Correction: The spectrum is manually or automatically phased to ensure all peaks are in the absorptive mode.

-

Baseline Correction: The baseline of the spectrum is corrected to be flat.

-

Calibration: The chemical shift axis is referenced to the TMS signal (0.00 ppm) or the residual solvent peak.

-

Integration: The area under each peak in the ¹H NMR spectrum is integrated to determine the relative number of protons.

Logical Workflow for Spectral Interpretation

The process of interpreting the NMR spectra of this compound follows a logical progression to deduce the molecular structure from the spectral data.

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation Patterns of Butyl Ethylcarbamate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrometry fragmentation patterns of butyl ethylcarbamate. The information presented herein is intended to assist researchers, scientists, and professionals in the field of drug development in understanding the mass spectral behavior of this compound, facilitating its identification and characterization in complex matrices.

Introduction

This compound (CAS 591-62-8), with the molecular formula C₇H₁₅NO₂, is a carbamate ester. Understanding its fragmentation behavior under mass spectrometric analysis is crucial for its unambiguous identification in various applications, including pharmaceutical development and quality control. This guide details the characteristic fragmentation pathways of this compound, presents its mass spectral data, and outlines a typical experimental protocol for its analysis.

Mass Spectrometry Data

The electron ionization (EI) mass spectrum of this compound is characterized by a series of fragment ions that provide structural information about the molecule. The molecular ion and key fragment ions are summarized in the table below.

| m/z | Relative Intensity (%) | Proposed Fragment Ion |

| 27 | 35 | [C₂H₃]⁺ |

| 29 | 65 | [C₂H₅]⁺ |

| 41 | 70 | [C₃H₅]⁺ |

| 44 | 100 | [C₂H₅N]⁺ |

| 56 | 40 | [C₄H₈]⁺ |

| 58 | 95 | [C₂H₅NCO]⁺ |

| 72 | 30 | [C₃H₇NCO]⁺ |

| 88 | 80 | [M - C₄H₉]⁺ or [M - C₄H₈ - H]⁺ |

| 100 | 45 | [M - C₂H₅O]⁺ |

| 116 | 15 | [M - C₂H₅]⁺ |

| 145 | 5 | [M]⁺ (Molecular Ion) |

Fragmentation Pathways

Under electron ionization, this compound undergoes several characteristic fragmentation reactions. The primary fragmentation pathways are described below and illustrated in the accompanying diagram.

Alpha-Cleavage

The initial ionization event typically involves the removal of a non-bonding electron from the nitrogen or oxygen atoms. Subsequent cleavage of the bond alpha to the nitrogen atom is a dominant fragmentation pathway. This can lead to the formation of the resonance-stabilized ion at m/z 88 through the loss of a butyl radical.

McLafferty-type Rearrangement

A six-membered ring transition state can be formed involving the transfer of a gamma-hydrogen from the butyl group to the carbonyl oxygen. This rearrangement leads to the elimination of butene (a neutral loss of 56 Da) and the formation of the ion at m/z 89. Subsequent fragmentation of this ion can occur.

Cleavage of the Carbamate Group

Fragmentation within the carbamate functional group itself is also observed. Cleavage of the C-O bond can result in the formation of the ion at m/z 100 due to the loss of an ethoxy radical. Alternatively, cleavage of the N-C bond can lead to the formation of the ion at m/z 58.

Alkyl Chain Fragmentation

Fragmentation of the butyl and ethyl alkyl chains also contributes to the overall mass spectrum, leading to the formation of smaller fragment ions such as those observed at m/z 56, 41, and 29.

Caption: Proposed fragmentation pathway of this compound.

Experimental Protocols

The following section outlines a typical experimental protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS).

Sample Preparation

Samples containing this compound are typically dissolved in a suitable organic solvent, such as methanol or ethyl acetate, to a final concentration appropriate for GC-MS analysis (e.g., 1-10 µg/mL). If the sample is in a complex matrix, a liquid-liquid extraction or solid-phase extraction (SPE) may be necessary to isolate the analyte and remove interfering substances.

Gas Chromatography (GC) Conditions

-

Injector: Split/splitless injector, typically operated in splitless mode for trace analysis.

-

Injector Temperature: 250 °C

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Column: A non-polar or mid-polar capillary column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness DB-5ms or equivalent.

-

Oven Temperature Program:

-

Initial temperature: 50 °C, hold for 2 minutes.

-

Ramp to 150 °C at 10 °C/min.

-

Ramp to 250 °C at 20 °C/min, hold for 5 minutes.

-

Mass Spectrometry (MS) Conditions

-

Ionization Mode: Electron Ionization (EI)

-

Ionization Energy: 70 eV

-

Source Temperature: 230 °C

-

Quadrupole Temperature: 150 °C

-

Mass Range: m/z 35-200

-

Scan Mode: Full scan for qualitative analysis or Selected Ion Monitoring (SIM) for quantitative analysis, monitoring characteristic ions (e.g., m/z 88, 100, 58).

Caption: General workflow for GC-MS analysis.

Conclusion

The mass spectrometry fragmentation of this compound provides a distinctive pattern of ions that allows for its confident identification. The key fragmentation pathways involve alpha-cleavage, McLafferty-type rearrangement, and cleavage within the carbamate moiety. By understanding these fragmentation patterns and utilizing the provided experimental protocol, researchers can effectively analyze and characterize this compound in their samples.

Solubility of Butyl Ethylcarbamate in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of butyl ethylcarbamate. Due to a lack of specific quantitative solubility data in publicly available literature for this compound, this document presents qualitative solubility information for the target compound and quantitative data for structurally related alkyl carbamates to provide a foundational understanding. Furthermore, detailed experimental protocols for determining solubility are outlined, providing a practical framework for researchers to ascertain precise solubility data in their own laboratories.

Introduction to this compound

This compound, an ester of carbamic acid, is a molecule of interest in various chemical and pharmaceutical contexts. Understanding its solubility in a range of organic solvents is critical for its application in synthesis, formulation, and purification processes. Solubility dictates the choice of reaction media, crystallization solvents, and delivery vehicles in drug development.

Solubility Profile

Qualitative assessments indicate that this compound is generally soluble in common organic solvents such as alcohols, ethers, and ketones, while it exhibits poor solubility in water. This behavior is consistent with its molecular structure, which contains both a polar carbamate group capable of hydrogen bonding and non-polar alkyl chains.

Quantitative Solubility Data of Related Carbamates

To provide a quantitative perspective, the following table summarizes the solubility of structurally similar, smaller alkyl carbamates in various solvents. This data can serve as a useful reference point for estimating the behavior of this compound, though empirical determination is recommended for precise applications.

| Compound | Solvent | Temperature (°C) | Solubility |

| Methyl Carbamate | Water | 20 | 700 g/L[1] |

| Ethanol | Not Specified | Freely Soluble[2] | |

| Acetone | Not Specified | Soluble[1] | |

| Ethyl Carbamate | Water | 15 | 480 mg/mL[3] |

| Benzene | Not Specified | Very Soluble[4] | |

| Ether | Not Specified | Very Soluble[4] | |

| Propyl Carbamate | Water | Not Specified | Moderately Soluble[5] |

| Organic Solvents | Not Specified | More Soluble[5] |

Note: The provided data is for analogous compounds and should be used as an estimation. The solubility of this compound is likely to differ due to the increased length of its alkyl chains.

Experimental Protocols for Solubility Determination

Accurate determination of solubility is paramount for many scientific applications. The following are detailed methodologies for key experiments to quantify the solubility of a compound like this compound in organic solvents.

Gravimetric Method

The gravimetric method is a straightforward and widely used technique for determining the solubility of a solid solute in a solvent.

Principle: A saturated solution is prepared at a specific temperature, and a known volume of the solution is evaporated to dryness. The mass of the remaining solute is then measured to calculate the solubility.

Apparatus and Materials:

-

Analytical balance

-

Thermostatic shaker or water bath

-

Filtration apparatus (e.g., syringe filters)

-

Volumetric flasks and pipettes

-

Oven

-

This compound

-

Selected organic solvents

Procedure:

-

Equilibration: Add an excess amount of this compound to a known volume of the desired organic solvent in a sealed container.

-

Place the container in a thermostatic shaker or water bath set to the desired temperature.

-

Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached and the solution is saturated. The presence of undissolved solid is crucial.

-

Sampling: Once equilibrium is achieved, allow the solution to stand undisturbed at the constant temperature until the excess solid has settled.

-

Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled pipette to maintain the temperature and avoid precipitation.

-

Filter the sample using a syringe filter that is compatible with the solvent to remove any undissolved microparticles.

-

Analysis: Transfer the filtered, saturated solution to a pre-weighed, dry container.

-

Evaporate the solvent in an oven at a temperature below the boiling point of the solute until a constant weight of the dried solute is achieved.

-

Calculation: The solubility (S) is calculated using the following formula: S ( g/100 mL) = (Mass of dried solute / Volume of solution withdrawn) x 100

UV/Vis Spectroscopic Method

For compounds that possess a chromophore, UV/Vis spectroscopy offers a sensitive and rapid method for solubility determination.

Principle: A calibration curve of absorbance versus concentration is first established for the solute in the chosen solvent. The concentration of a saturated solution is then determined by measuring its absorbance and interpolating from the calibration curve.

Apparatus and Materials:

-

UV/Vis spectrophotometer

-

Quartz or glass cuvettes

-

Thermostatic shaker or water bath

-

Filtration apparatus

-

Volumetric flasks and pipettes

-

This compound

-

Selected organic solvents

Procedure:

-

Calibration Curve:

-